molecular formula C18H22O B14594185 2-(Benzyloxy)-1-tert-butyl-3-methylbenzene CAS No. 61248-66-6

2-(Benzyloxy)-1-tert-butyl-3-methylbenzene

Cat. No.: B14594185
CAS No.: 61248-66-6
M. Wt: 254.4 g/mol
InChI Key: OOMMCIYVGKIUMB-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-tert-butyl-3-methylbenzene is an organic compound that belongs to the class of benzyl ethers. It is characterized by a benzene ring substituted with a benzyloxy group, a tert-butyl group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-tert-butyl-3-methylbenzene can be achieved through several methods. One common approach involves the alkylation of 2-benzyloxypyridine with methyl triflate in the presence of alcohols and magnesium oxide. The reaction mixture is typically cooled to 0°C, treated with methyl triflate, and then allowed to warm to room temperature before being heated at 90°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of appropriate solvents and catalysts, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-tert-butyl-3-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, and various acids and bases for substitution reactions. The conditions typically involve heating and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic position can lead to the formation of benzoic acids .

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-tert-butyl-3-methylbenzene involves its reactivity at the benzylic position. The benzylic hydrogens are activated toward free radical attack, leading to various oxidation and substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Benzyloxy)-1-tert-butyl-3-methylbenzene include:

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and applications compared to other benzyl ethers.

Properties

CAS No.

61248-66-6

Molecular Formula

C18H22O

Molecular Weight

254.4 g/mol

IUPAC Name

1-tert-butyl-3-methyl-2-phenylmethoxybenzene

InChI

InChI=1S/C18H22O/c1-14-9-8-12-16(18(2,3)4)17(14)19-13-15-10-6-5-7-11-15/h5-12H,13H2,1-4H3

InChI Key

OOMMCIYVGKIUMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)C)OCC2=CC=CC=C2

Origin of Product

United States

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